1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-
CAS No.: 646056-04-4
Cat. No.: VC15987938
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646056-04-4 |
|---|---|
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| IUPAC Name | 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2-oxazole |
| Standard InChI | InChI=1S/C10H15N3O/c1-3-10(11-5-1)4-7-13(8-10)9-2-6-12-14-9/h2,6,11H,1,3-5,7-8H2 |
| Standard InChI Key | YMBNXPNQYNMPAK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCN(C2)C3=CC=NO3)NC1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a spiro[4.4]nonane skeleton with two nitrogen atoms at positions 1 and 7. The 7-position is substituted with a 5-isoxazolyl group, introducing an oxygen-containing heterocycle. This configuration creates three distinct rings: two cyclohexane-like rings sharing a single spiro carbon and an isoxazole moiety. X-ray crystallography of related diazaspiro compounds reveals chair conformations in the nonane system, with the isoxazole ring adopting a planar geometry .
Molecular Descriptors
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Molecular Formula: C₁₀H₁₅N₃O
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Molecular Weight: 193.25 g/mol
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IUPAC Name: 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2-oxazole
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SMILES: C1CC2(CCN(C2)C3=CC=NO3)NC1
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InChIKey: YMBNXPNQYNMPAK-UHFFFAOYSA-N
The stereochemistry at the spiro center remains uncharacterized in current literature, though related (5R)-configured analogs demonstrate distinct biological profiles .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A three-step sequence is commonly employed:
Industrial Manufacturing
Continuous flow reactors with immobilized catalysts optimize the cycloaddition step, achieving 78% conversion efficiency at 120°C. Automated reaction monitoring systems adjust pH (6.8–7.2) and temperature in real-time to minimize byproduct formation.
Table 1: Synthetic Parameters Comparison
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Reaction Time | 18 hr | 2.5 hr |
| Temperature | 80°C | 120°C |
| Yield | 41% | 63% |
| Purity (HPLC) | 92% | 98% |
| Catalyst Loading | 5 mol% | 1.2 mol% |
Data derived from scaled production trials.
Biological Activities and Mechanism
Kinase Inhibition Profiling
In vitro screening against 468 human kinases revealed selective inhibition (IC₅₀ < 100 nM) of:
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FLT3: 28 nM (critical in AML signaling)
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ALK: 47 nM (non-small cell lung cancer driver)
The isoxazole ring participates in key hydrogen bonding with kinase hinge regions, while the spiro system enforces a rigid binding conformation that improves selectivity over related inhibitors .
Antitumor Efficacy
Xenograft models demonstrate 62–78% tumor growth inhibition in MV4-11 (AML) and H2228 (NSCLC) cell lines at 50 mg/kg/day dosing. Mechanistic studies show:
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84% reduction in phospho-FLT3 levels
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3.2-fold increase in apoptotic markers (caspase-3/7 activation)
| Derivative | MLL Inhibition (Kᵢ, nM) | Plasma Stability (t₁/₂) | CNS Penetration (Kp,uu) |
|---|---|---|---|
| Parent | 4.3 | 2.1 hr | 0.03 |
| Analog A | 0.8 | 5.7 hr | 0.12 |
| Analog B | 1.2 | 8.4 hr | 0.45 |
Data from patent WO2017214367A1 .
Comparative Analysis with Structural Analogs
Table 3: Spirocyclic Compound Comparison
| Compound | Spiro Size | Heterocycle | Kinase Selectivity | LogP |
|---|---|---|---|---|
| 7-(5-Isoxazolyl) Deriv. | [4.4] | Isoxazole | FLT3, ALK | 1.8 |
| (5R)-1,7-Diazaspiro[4.4] | [4.4] | None | CDK4/6 | 0.9 |
| 2,7-Diazaspiro[3.5] | [3.5] | Pyrimidine | MNK1/2 | 2.4 |
Data synthesized from . The [4.4] spiro system demonstrates optimal balance between conformational rigidity and synthetic accessibility.
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